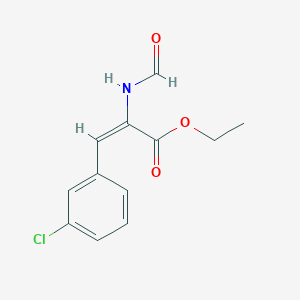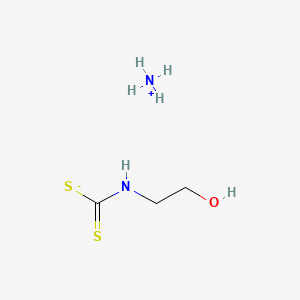
Ammonium (hydroxyethyl)dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium (hydroxyethyl)dithiocarbamate is a chemical compound belonging to the dithiocarbamate family. Dithiocarbamates are characterized by their ability to form stable complexes with transition metals, making them valuable in various industrial and scientific applications . This compound, in particular, is known for its chelating properties and is used in diverse fields such as agriculture, medicine, and environmental science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium (hydroxyethyl)dithiocarbamate typically involves the reaction of an amine with carbon disulfide in the presence of a base. One common method is the one-pot, three-component condensation of an amine, carbon disulfide, and an electrophilic reagent in a green reaction medium such as deep eutectic solvents or polyethylene glycol . This method is environmentally friendly and efficient, yielding high amounts of the desired product without the need for organic solvents or extensive work-up procedures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of green solvents and sustainable synthesis methods is emphasized to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium (hydroxyethyl)dithiocarbamate undergoes several types of chemical reactions, including:
Oxidation: Dithiocarbamates can be oxidized to form thiuram disulfides.
Substitution: These compounds are readily S-alkylated, forming various alkyl derivatives.
Complexation: They form stable complexes with transition metals, which are useful in various applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Alkyl halides are typically used for S-alkylation reactions.
Complexation: Transition metal salts such as those of zinc, copper, and iron are used to form metal-dithiocarbamate complexes.
Major Products Formed
Thiuram disulfides: Formed through oxidation.
Alkyl derivatives: Formed through S-alkylation.
Metal complexes: Formed through complexation with transition metals.
Aplicaciones Científicas De Investigación
Ammonium (hydroxyethyl)dithiocarbamate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme inhibition and as a chelating agent for metal ions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the vulcanization of rubber, froth flotation in mining, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of ammonium (hydroxyethyl)dithiocarbamate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to various biological effects. The compound’s ability to form complexes with transition metals also underlies its industrial applications, such as in catalysis and material science.
Comparación Con Compuestos Similares
Ammonium (hydroxyethyl)dithiocarbamate can be compared with other dithiocarbamates such as:
Sodium diethyldithiocarbamate: Commonly used in analytical chemistry and medicine.
Zinc dimethyldithiocarbamate: Widely used in the rubber industry for vulcanization.
Ammonium pyrrolidine dithiocarbamate: Used in metal ion chelation and environmental applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chelating properties and reactivity. Its hydroxyethyl group enhances its solubility and reactivity compared to other dithiocarbamates, making it particularly useful in certain applications.
Propiedades
Número CAS |
38123-09-0 |
|---|---|
Fórmula molecular |
C3H10N2OS2 |
Peso molecular |
154.3 g/mol |
Nombre IUPAC |
azanium;N-(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C3H7NOS2.H3N/c5-2-1-4-3(6)7;/h5H,1-2H2,(H2,4,6,7);1H3 |
Clave InChI |
SHACSWKUQPMRMW-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NC(=S)[S-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


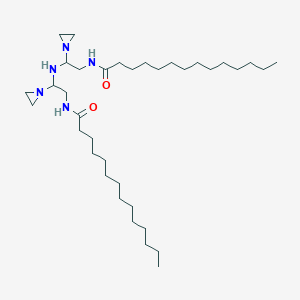
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12662850.png)


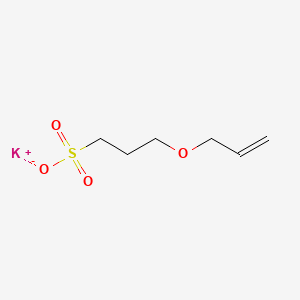

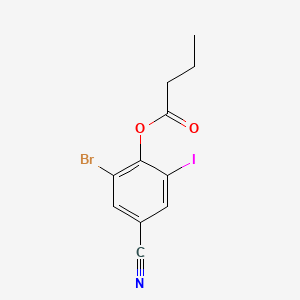


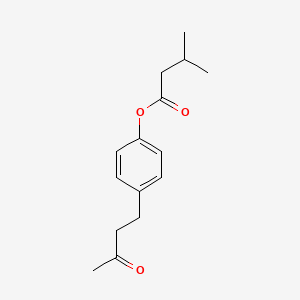
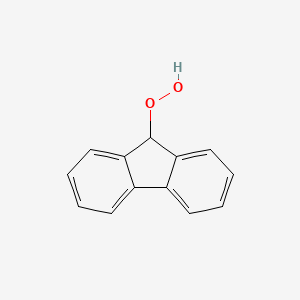
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
